2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound that combines the structural features of piperazine and benzoxazole. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and benzoxazole moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Scientific Research Applications
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound’s derivatives are explored for use in various industrial applications, such as materials science and catalysis.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as benzimidazoles, have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Based on the structural similarity to benzimidazoles, it can be hypothesized that this compound may interact with various biological targets to exert its effects .
Pharmacokinetics
A study on a similar compound, sam-760, revealed that it was predominantly metabolized by cyp3a in liver microsomes and recombinant cytochrome p450 (p450) isozymes . This could potentially provide some insight into the pharmacokinetics of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole, but further studies are needed to confirm this.
Result of Action
It’s worth noting that compounds with similar structures, such as benzimidazoles, have been reported to exhibit diverse pharmacological activities . This suggests that this compound may also have a broad range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with 2-chloro-N-methylpiperazine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the benzoxazole ring or the piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzoxazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpiperazin-1-yl)-1,2-benzothiazole: Similar in structure but contains a benzothiazole ring instead of benzoxazole.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a pyrido[1,2-a]pyrimidin-4-one ring, offering different biological properties.
Uniqueness
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole is unique due to the combination of piperazine and benzoxazole moieties, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and exploring novel biological pathways.
Properties
IUPAC Name |
2-(2-methylpiperazin-1-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-8-13-6-7-15(9)12-14-10-4-2-3-5-11(10)16-12/h2-5,9,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQKFPGRVSUBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207746-95-0 |
Source
|
Record name | 2-(2-methylpiperazin-1-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.